3-(4-Thiomorpholinopiperidin-1-yl)propan-1-amine
Overview
Description
“3-(4-Thiomorpholinopiperidin-1-yl)propan-1-amine” is a chemical compound that is available for purchase for pharmaceutical testing . It is a derivative of piperazine, which is an important heterocyclic target in organic synthesis and is a useful synthetic intermediate or intricate part of biologically active molecules .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of piperazine derivatives has been prepared, including bis (phthalimido)piperazine, bis (3-aminopropyl) piperazine, 2,3-dihydro-phthalazine-1,4-dione, and bis (3,4-aminophenol)piperazine . The synthesis involved refluxing a mixture of compound 1 (2.25 g, 5 mmol), hydrazine monohydrate (2 g) and ethanol (50 mL) for 6 hours .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds have been studied. For example, a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones .Scientific Research Applications
Corrosion Inhibition
Tertiary amines, including those with morpholine and piperidine structures, have been synthesized and tested for their performance in inhibiting carbon steel corrosion. These compounds act as anodic inhibitors, forming a protective layer on the metal surface and retarding anodic dissolution. Such inhibitors are particularly relevant in the protection of industrial machinery and infrastructure against corrosive environments (Gao, Liang, & Wang, 2007).
Future Directions
The future directions for “3-(4-Thiomorpholinopiperidin-1-yl)propan-1-amine” could involve further exploration of its potential applications in pharmaceutical testing . Additionally, more research could be conducted to understand its synthesis, chemical reactions, mechanism of action, and safety profile.
Properties
IUPAC Name |
3-(4-thiomorpholin-4-ylpiperidin-1-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3S/c13-4-1-5-14-6-2-12(3-7-14)15-8-10-16-11-9-15/h12H,1-11,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBQKDOJFAXTRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCSCC2)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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